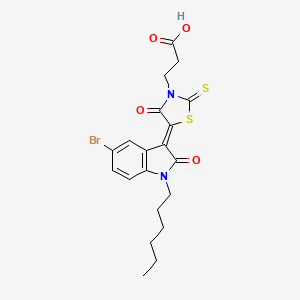

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C20H21BrN2O4S2 and its molecular weight is 497.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes:

- A thioxothiazolidin moiety

- An indolin derivative

- A propanoic acid backbone

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of the thioxothiazolidin scaffold exhibit significant antibacterial properties. The compound's activity was assessed against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae | E. coli |

| Compound 11 | 0.011 | 0.20 | S. aureus | M. flavus |

| Control (Ampicillin) | 0.1 - 1.0 | N/A | Varies | Varies |

The most potent compound demonstrated an MIC as low as 0.004 mg/mL against Enterobacter cloacae, significantly outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times .

Anti-inflammatory Activity

The compound has been evaluated for its potential as a COX-II inhibitor, which is crucial in managing inflammation-related conditions.

Table 2: COX-II Inhibition Potency

| Compound | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| (Z)-Compound | 0.66 - 2.04 | Celecoxib | 0.89 |

| PYZ9 | 0.72 | Zileuton | 0.77 |

The results indicate that the compound exhibits comparable or superior COX-II inhibition compared to established drugs, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Antitumor Effects

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| K562 | >100 |

| Les-6614 | 83.20 |

| Doxorubicin (Control) | 0.57 - >10 |

While the compound showed some cytotoxic effects, it did not reach the potency of doxorubicin in inhibiting tumor cell lines, indicating the need for further structural modifications to enhance its antitumor activity .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with target proteins involved in its biological activities.

Binding Affinity Results

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| PPARγ | -9.43 |

| VEGFR2 | -9.07 |

These studies suggest strong interactions with key biological targets, supporting the observed biological activities of the compound .

科学的研究の応用

Medicinal Chemistry

Research indicates that compounds similar to (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit promising pharmacological properties, particularly as anti-inflammatory and anticancer agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of thiazolidin compounds showed significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The compound's structural features may enhance its selectivity and potency against COX-II, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Research

The indoline scaffold is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to induce apoptosis in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies have shown that similar compounds can trigger programmed cell death in various cancer cell lines by modulating key signaling pathways involved in cell survival . This suggests that this compound could be further explored for its potential as an anticancer agent.

Material Science

The compound's unique chemical structure allows it to be explored in the development of new materials, particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research has indicated that thiazolidin derivatives can be utilized as electron transport materials in organic solar cells. Their ability to facilitate charge transport while maintaining stability under operational conditions makes them suitable candidates for enhancing the efficiency of photovoltaic devices .

化学反応の分析

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position of the indole ring serves as a primary site for nucleophilic substitution. This reaction is critical for introducing diverse substituents or enabling cross-coupling strategies.

Acid-Base Reactions

The terminal carboxylic acid group participates in classic acid-base chemistry, enabling salt formation and esterification.

Cyclization and Ring-Modification Reactions

The thioxothiazolidinone moiety undergoes cyclization under specific conditions, while the indole ring participates in π-system expansions.

Thiazolidinone Ring Reactivity

-

Thione-thiol tautomerism : The sulfur atom facilitates tautomeric shifts, enabling metal coordination (e.g., Cu²⁺, Zn²⁺) in catalytic systems .

-

Oxidation : Treatment with H₂O₂/CH₃COOH converts the thioxo group to a sulfone, altering electronic properties .

Indole Ring Modifications

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitration at indole C4/C6 positions | |

| Reductive alkylation | NaBH₄, aldehydes, MeOH | N-hexyl side-chain functionalization |

Cycloaddition and Conjugate Addition

The α,β-unsaturated ketone system in the indole-ylidene-thiazolidinone scaffold participates in cycloaddition reactions.

| Reaction Type | Partners | Conditions | Products | References |

|---|---|---|---|---|

| Diels-Alder | 1,3-dienes | Toluene, 110°C, 24h | Fused bicyclic adducts | |

| Michael addition | Thiols/amines | Et₃N, CH₂Cl₂, rt | Thioether/amine adducts |

Biological Interactions (Enzyme-Targeted Reactions)

The compound acts as a Michael acceptor in biological systems, covalently binding to cysteine residues in enzymes like cyclooxygenase-II (COX-II) :

| Target Enzyme | Binding Site | Interaction Type | Biological Effect | References |

|---|---|---|---|---|

| COX-II | Cysteine-523 | Thiol-Michael adduct | Anti-inflammatory inhibition |

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis:

特性

IUPAC Name |

3-[(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O4S2/c1-2-3-4-5-9-22-14-7-6-12(21)11-13(14)16(18(22)26)17-19(27)23(20(28)29-17)10-8-15(24)25/h6-7,11H,2-5,8-10H2,1H3,(H,24,25)/b17-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBBWJLUABYFCD-MSUUIHNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。